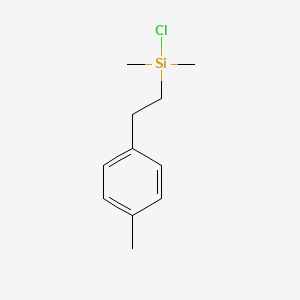

Chlorodimethyl(4-methylphenethyl)silane

Description

Contextualization within Advanced Silicon Chemistry and Organosilane Research

Organosilicon chemistry has rapidly evolved beyond the production of simple silicones, becoming a cornerstone of advanced materials research. Unlike their carbon counterparts, silicon-containing compounds exhibit unique physicochemical properties stemming from the silicon atom's larger size, lower electronegativity, and ability to form strong, stable bonds with oxygen. solubilityofthings.com The strength of the silicon-oxygen (Si-O) bond is fundamental to the stability of silicones, while the reactivity of silicon-carbon (Si-C) and silicon-hydrogen (Si-H) bonds is harnessed in a multitude of synthetic chemical reactions. solubilityofthings.comchemspider.com

Research in organosilane chemistry is driven by the goal of creating materials with precisely tailored properties. wikipedia.org Scientists can design and synthesize organosilane molecules with specific functional groups to control characteristics like thermal stability, hydrophobicity, adhesion, and reactivity. wikipedia.orgscbt.com Chlorodimethyl(4-methylphenethyl)silane exemplifies this design principle, combining a reactive silyl (B83357) chloride moiety with a specific organic substituent (the 4-methylphenethyl group) to serve as a precursor for functionalized polymers and surfaces. wikipedia.org The development of such targeted molecules is a primary focus of modern organosilicon research, enabling innovations in fields ranging from electronics to biomaterials. wikipedia.orgchemicalbook.com

Role of Organosilanes and Chlorosilanes as Precursors in Materials Science

Organosilanes, and particularly chlorosilanes, are fundamental precursors in materials science due to their dual reactivity. scbt.comorgsyn.org They possess at least one reactive group, such as a chloro (-Cl) or alkoxy (-OR) group, which can react with inorganic substrates or with water in hydrolysis and condensation reactions. orgsyn.orgCurrent time information in Chenango County, US. They also contain a non-hydrolyzable organic group that imparts specific functionalities to the final material. scbt.com

Chlorosilanes are central to the synthesis of silicones, a diverse class of polymers used to create oils, resins, and rubbers. sigmaaldrich.cominnospk.com The manufacturing process begins with the synthesis of chlorosilane monomers, such as dimethyldichlorosilane. innospk.com These monomers then undergo controlled hydrolysis, where the Si-Cl bonds are replaced with Si-OH (silanol) groups. These silanols subsequently react with each other in a condensation process to form stable Si-O-Si (siloxane) linkages, which constitute the backbone of the silicone polymer. Current time information in Chenango County, US.innospk.com

Furthermore, organofunctional silanes act as indispensable "coupling agents" that create a durable bridge between inorganic materials (like glass, metals, and silica) and organic polymers. solubilityofthings.comshinetsusilicone-global.com The reactive silane (B1218182) end bonds to the inorganic surface, while the organic functional group interacts with the polymer matrix. scbt.com This molecular-level connection significantly enhances the mechanical strength, adhesion, and durability of composite materials, coatings, and adhesives. innospk.comshinetsusilicone-global.com

Overview of this compound as a Key Functional Chlorosilane Intermediate

This compound is a key functional intermediate whose structure is precisely designed for specific applications in materials synthesis. Its chemical architecture consists of two main parts:

The Chlorodimethylsilyl Group (-Si(CH₃)₂Cl) : This is the reactive center of the molecule. The single silicon-chlorine (Si-Cl) bond is highly susceptible to nucleophilic substitution, making it an ideal site for reaction. innospk.com It can readily hydrolyze to form a silanol (B1196071), which can then condense with other silanols to extend a polymer chain or react with hydroxyl groups on a substrate surface (like glass or metal oxides) to form a stable, covalent Si-O bond. Current time information in Chenango County, US.innospk.com

The 4-Methylphenethyl Group (-CH₂CH₂(C₆H₄)CH₃) : This organic substituent provides specific properties to the final material. The phenethyl structure contributes to hydrophobicity and can enhance thermal stability. The methyl group on the phenyl ring further modifies its electronic and steric properties.

This combination of a reactive "head" and a functional "tail" makes this compound a valuable monomer or end-capper in the synthesis of specialty silicones. The 4-methylphenethyl group is incorporated into the final polymer or surface coating, influencing its physical and chemical characteristics. A common synthetic route for this type of compound involves the reaction of a chlorosilane with an organometallic reagent, such as a Grignard reagent, to form the silicon-carbon bond. orgsyn.org

Below are the key physicochemical properties for a closely related structural analog, Chlorodimethylphenethylsilane.

| Property | Value |

| Synonym | Dimethyl(2-phenylethyl)chlorosilane |

| CAS Number | 17146-08-6 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₅ClSi sigmaaldrich.com |

| Molecular Weight | 198.76 g/mol sigmaaldrich.com |

| Boiling Point | 57 °C at 0.03 mmHg sigmaaldrich.com |

| Density | 0.997 g/mL at 25 °C sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H17ClSi |

|---|---|

Molecular Weight |

212.79 g/mol |

IUPAC Name |

chloro-dimethyl-[2-(4-methylphenyl)ethyl]silane |

InChI |

InChI=1S/C11H17ClSi/c1-10-4-6-11(7-5-10)8-9-13(2,3)12/h4-7H,8-9H2,1-3H3 |

InChI Key |

ACUDXPNRJSJAAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC[Si](C)(C)Cl |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Chlorodimethyl 4 Methylphenethyl Silane

Hydrolytic Stability and Condensation Pathways of the Si-Cl Bond

The cornerstone of Chlorodimethyl(4-methylphenethyl)silane's reactivity lies in the lability of the silicon-chlorine (Si-Cl) bond. This bond is highly susceptible to nucleophilic attack, particularly by water, initiating a cascade of reactions that are fundamental to its application as a surface modifying agent.

Formation of Silanols (Si-OH) and Subsequent Siloxane (Si-O-Si) Linkages

The primary reaction upon exposure of this compound to water is hydrolysis. The Si-Cl bond is cleaved to form a reactive silanol (B1196071) intermediate, dimethyl(4-methylphenethyl)silanol, and hydrogen chloride (HCl). wikipedia.org This reaction is typically rapid and marks the first step in the formation of more complex structures.

Reaction 1: Hydrolysis (CH₃)₂(4-CH₃C₆H₄CH₂CH₂)SiCl + H₂O → (CH₃)₂(4-CH₃C₆H₄CH₂CH₂)SiOH + HCl

The silanol intermediate is often unstable and readily undergoes a condensation reaction with another silanol molecule. dtic.milrussoindustrial.ru This process results in the formation of a stable siloxane (Si-O-Si) bond and the elimination of a water molecule, yielding 1,1,3,3-tetramethyl-1,3-bis(4-methylphenethyl)disiloxane. nih.gov

Reaction 2: Condensation 2 (CH₃)₂(4-CH₃C₆H₄CH₂CH₂)SiOH → [(CH₃)₂(4-CH₃C₆H₄CH₂CH₂)Si]₂O + H₂O

Because this compound is a monofunctional silane (B1218182) (containing only one hydrolyzable chlorine atom), the condensation process primarily leads to the formation of dimers (disiloxanes). wikipedia.org Further polymerization into long chains or cross-linked networks does not occur, a key feature distinguishing it from di- or trichlorosilanes.

Kinetics and Thermodynamics of Hydrolysis and Condensation Reactions

The hydrolysis of chlorosilanes is generally a kinetically fast and thermodynamically favorable process. researchgate.net The high reactivity is driven by the polarity of the Si-Cl bond and the strength of the resulting Si-O bond formed. The reaction is typically exothermic. researchgate.net

The thermodynamic driving force for these reactions is evident from the relevant bond dissociation energies. The formation of a stable Si-O bond is a key factor.

| Bond | Typical Dissociation Energy (kcal/mol) |

| Si-Cl | ~117 |

| Si-O | ~123 |

| O-H | ~111 |

| H-Cl | ~103 |

| This table presents generalized bond energy values to illustrate the thermodynamic principles at play. Actual values can vary based on the specific molecular structure. gelest.com |

Computational studies on model chlorosilanes show that the presence of multiple water molecules can significantly lower the activation energy barrier for hydrolysis by acting as a proton relay system. researchgate.net

Influence of pH and Solvent Systems on Hydrolysis and Oligomerization

The rate of silane hydrolysis and subsequent condensation is highly dependent on the pH of the system. The reaction is catalyzed by both acidic and basic conditions, with the slowest rates observed at a neutral pH near 7. gelest.comcfmats.comunm.edu For this compound, the hydrolysis reaction itself produces hydrogen chloride (HCl), which acidifies the local environment. gelest.com This self-catalysis accelerates the hydrolysis rate, a characteristic feature of chlorosilane reactions.

Due to the nonpolar nature of the 4-methylphenethyl group, the silane is immiscible with water. vulcanchem.com Therefore, controlled hydrolysis and condensation reactions are typically performed in a biphasic system or with the use of a co-solvent, such as an alcohol or tetrahydrofuran (B95107) (THF), to facilitate mixing of the reactants. tandfonline.comgoogle.com The choice of solvent can also influence the structure and yield of the resulting siloxane oligomers by affecting reactant solubility and the stability of reaction intermediates. nih.govnih.gov

Covalent Bonding Interactions with Inorganic Substrates

A primary application of organosilanes like this compound is to function as coupling agents or surface modifiers, creating a durable link between inorganic materials and organic polymers. researchgate.netrussoindustrial.ru This is achieved by forming direct, covalent bonds with the inorganic surface.

Mechanism of Silane Coupling to Metal Oxides and Hydroxylated Surfaces

The covalent attachment of this compound to inorganic substrates such as glass (SiO₂), alumina (B75360) (Al₂O₃), or other metal oxides is predicated on the presence of hydroxyl (-OH) groups on the substrate surface. russoindustrial.ruresearchgate.net The coupling mechanism proceeds through a series of steps:

Hydrolysis: The Si-Cl bond of the silane reacts with trace amounts of water present on the surface or in the solvent to form the reactive silanol intermediate, as described in section 3.1.1. russoindustrial.ruethz.ch

Adsorption: The generated silanol molecules physically adsorb onto the hydroxylated substrate via hydrogen bonding. The silanol's -OH group interacts with the surface's M-OH groups (where M = Si, Al, etc.).

Covalent Bonding: A condensation reaction occurs between the adsorbed silanol and a surface hydroxyl group. This step forms a highly stable, covalent M-O-Si linkage and eliminates a molecule of water. gelest.comnih.gov

This process results in a self-assembled monolayer of silane molecules chemically tethered to the substrate, with the organic 4-methylphenethyl groups oriented away from the surface.

Interfacial Adhesion Mechanisms and Their Governing Factors

The remarkable ability of silanes to promote adhesion stems from their dual-functionality. russoindustrial.ru this compound acts as a molecular bridge, with one end covalently bonded to the inorganic substrate and the other end presenting an organic, organophilic surface.

Several factors govern the efficacy of this interfacial adhesion:

Covalent Bridging: The formation of strong, hydrolytically stable M-O-Si bonds at the interface is the primary mechanism for adhesion enhancement. researchgate.net This replaces weaker van der Waals forces with robust covalent bonds.

Surface Wetting: The layer of organic, nonpolar 4-methylphenethyl groups alters the surface energy of the inorganic substrate, improving its wettability by and compatibility with organic polymers like polystyrene or epoxies. russoindustrial.ru

Interfacial Interactions: The aromatic ring of the 4-methylphenethyl group can engage in favorable van der Waals and potentially π-π stacking interactions with organic polymer matrices, further strengthening the bond across the interface. polymersynergies.net

Bond Density: The effectiveness of the adhesion promotion is related to the density of silane molecules on the surface. A well-formed, dense monolayer provides optimal performance.

The monofunctional nature of this compound results in a well-defined monolayer structure rather than a complex, cross-linked interpenetrating network (IPN), which is characteristic of di- and trifunctional silanes. russoindustrial.ru This defined structure can be advantageous in applications requiring precise surface modification.

Reactivity with Organic Functional Groups and Polymers

This compound, as a member of the organochlorosilane family, exhibits characteristic reactivity primarily dictated by the Si-Cl (silicon-chlorine) bond. This bond is highly susceptible to nucleophilic attack, making the compound a versatile reagent for the silylation of various organic functional groups and for modifying polymer properties. The presence of the dimethylsilyl group provides a reactive center, while the 4-methylphenethyl group influences the compound's steric and electronic properties, potentially enhancing thermal stability or modifying solubility in organic media. vulcanchem.com

Silylation is a common chemical process where a silyl (B83357) group is introduced into a molecule. Chlorosilanes are predominantly used as electrophiles to form strong silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds. nih.gov The principle of silylation-activation involves the conversion of a functional group, often an alcohol (-OH) or an amine (-NH), into a silyl ether or silyl amine, respectively. This transformation serves two primary purposes: protecting the functional group during a subsequent reaction or activating it for a nucleophilic substitution. e-bookshelf.de

The reaction of this compound with a hydroxyl group, for instance, proceeds via nucleophilic attack of the oxygen atom on the electrophilic silicon center, leading to the displacement of the chloride ion and the formation of a stable silyl ether and hydrochloric acid. wikipedia.org This process effectively protects the hydroxyl group, allowing other chemical transformations to be performed on the molecule without affecting the -OH group. The silyl protecting group can later be removed under specific conditions.

This principle of silylation-activation of oxygen functions can be applied to a range of aliphatic and heteroaromatic systems, followed by nucleophilic substitution with various reagents. e-bookshelf.de

Table 1: General Reactivity of this compound with Functional Groups

| Functional Group | Product Type | Significance |

| Hydroxyl (-OH) | Silyl Ether | Protection of alcohols, surface modification of materials like glass and silica (B1680970). acs.orgacs.org |

| Amine (-NH2) | Silyl Amine | Protection of amines, activation for further reactions. e-bookshelf.de |

| Carboxylic Acid (-COOH) | Silyl Ester | Protection and activation of carboxylic acids. |

| Water (H2O) | Siloxane | Hydrolysis leads to the formation of disiloxanes. wikipedia.org |

This table illustrates the general reactivity patterns of chlorosilanes, which are applicable to this compound.

Polymerization and Cross-linking Chemistry Involving Chlorosilanes

Chlorosilanes are fundamental building blocks in silicone polymer chemistry. entegris.comelkem.com Depending on the number of chloro groups attached to the silicon atom, they can act as chain terminators, chain extenders, or cross-linking agents. Since this compound is a monochlorosilane, its primary role in polymerization is to act as a chain-terminating agent, thereby controlling the molecular weight of the resulting polymer. wikipedia.org

However, it can be used to introduce the 4-methylphenethyl group at the end of a polymer chain or to functionalize surfaces, imparting specific properties such as increased thermal stability or hydrophobicity. vulcanchem.comentegris.com The bulky 4-methylphenethyl group can also influence the physical properties of the resulting polymer.

Anionic ring-opening polymerization (AROP) is a powerful technique for synthesizing polymers with well-defined structures and molecular weights, particularly for cyclic monomers like cyclosiloxanes, epoxides, and lactams. gelest.comresearchgate.netmdpi.com In this process, an anionic initiator attacks the cyclic monomer, opening the ring and creating a propagating anionic center. The polymerization continues until it is intentionally terminated.

Chlorosilanes are widely used as terminating agents in living anionic polymerizations. acs.org The propagating anionic chain end, which is often a silanolate in the case of cyclosiloxane polymerization, readily reacts with the electrophilic silicon atom of this compound. gelest.com This reaction effectively quenches the polymerization by capping the active chain end with a dimethyl(4-methylphenethyl)silyl group. This method allows for the synthesis of end-functionalized polymers with controlled molecular weights. acs.org

Table 2: Role of this compound in AROP

| Step | Description | Role of this compound |

| Initiation | An initiator (e.g., BuLi, KOH) opens a cyclic monomer (e.g., hexamethylcyclotrisiloxane (B157284), D3) to create a propagating anion. gelest.com | Not involved. |

| Propagation | The anionic chain end attacks another monomer, extending the polymer chain. | Not involved. |

| Termination | The "living" anionic polymer chain reacts with this compound. | Acts as an electrophilic quenching agent, terminating the polymerization and introducing a terminal dimethyl(4-methylphenethyl)silyl group. acs.org |

The use of functionalized chlorosilanes as terminators is a general and versatile methodology for producing polymers with specific end-groups, which can then be used for further reactions, such as creating block copolymers or grafting onto surfaces. acs.org

Applications in Advanced Materials and Surface Engineering

Surface Modification and Functionalization of Inorganic Substrates

Development of Protective Coatings and Corrosion Inhibition Strategies on Metals

Organosilanes are instrumental in forming protective films on metallic surfaces to prevent corrosion. The process involves the hydrolysis of the chloro group in the presence of surface moisture, followed by condensation and the formation of strong, covalent Si-O-Metal bonds with hydroxyl groups on the metal surface. These silane (B1218182) layers act as a physical barrier, impeding the access of corrosive agents like water and oxygen to the metal.

Chlorodimethyl(4-methylphenethyl)silane is particularly effective in this role. After bonding to the metal surface, the 4-methylphenethyl groups orient themselves outwards, creating a dense, non-polar, and hydrophobic film. This organic layer repels water, a key electrolyte in many corrosion processes. The aromatic nature of the phenethyl group can further enhance barrier properties against various chemical species. This strategy offers an alternative to traditional chromate-based coatings, aligning with the demand for more environmentally benign corrosion inhibitors.

Functionalization of Silica (B1680970) and Glass Surfaces for Tailored Interfacial Properties

Silica and glass surfaces are rich in silanol (B1196071) (Si-OH) groups, making them ideal substrates for modification with chlorosilanes. researchgate.net The reaction of this compound with these surfaces is direct and efficient, leading to the formation of stable siloxane (Si-O-Si) bonds. nih.gov This process anchors the dimethyl(4-methylphenethyl)silyl moiety to the surface, effectively altering its properties. nih.gov

This functionalization can be used to:

Control Wettability: The inherently hydrophilic nature of glass and silica can be transformed into a hydrophobic one.

Improve Biocompatibility: While the 4-methylphenethyl group is primarily hydrophobic, such surface modifications are a key step in creating patterned surfaces for biological assays and microarrays. nih.gov

Modify Optical Properties: The aromatic group can influence the refractive index at the surface, an important consideration in optical device fabrication. vulcanchem.com

The stability of these functionalized surfaces is a significant advantage, with studies on similar systems showing that dipodal silanes can offer even greater resistance to hydrolysis compared to monopodal silanes, ensuring the longevity of the modification under harsh conditions. nih.gov

Enhancement of Adhesion and Compatibility in Composite Materials

Silane coupling agents are critical for improving the performance of composite materials by bridging the interface between inorganic fillers (like silica or glass fibers) and an organic polymer matrix. researchgate.netshinetsusilicones.com These agents possess dual reactivity, allowing them to form covalent bonds with the filler surface and also to interact or co-react with the polymer matrix. researchgate.net

In this context, this compound acts as a compatibilizer. mdpi.com

The chlorosilane group reacts with the hydroxyl-rich surface of the inorganic filler, creating a strong covalent link. researchgate.net

The 4-methylphenethyl tail extends into the polymer matrix. Its non-polar, aromatic character enhances van der Waals interactions and physical entanglement with non-polar or aromatic-containing polymers (e.g., polystyrene, polycarbonate), improving stress transfer from the matrix to the filler. researchgate.net

This improved interfacial adhesion leads to composite materials with enhanced mechanical properties, such as tensile strength and modulus, as well as improved resistance to moisture ingress at the interface, which is a common failure point. researchgate.netshinetsusilicones.com

| Composite System | Silane Treatment | Observed Improvement | Reference |

|---|---|---|---|

| Resin-based dental composites | Silane-containing universal adhesive | Silanization of the substrate surface before adhesive application enhances bond strength between the substrate and repair composite. nih.gov | nih.gov |

| Natural Rubber / Silica | Bifunctional organosilane | Improves joint strength and interfacial bonding through chemical bonds between silica and the rubber. mdpi.com | mdpi.com |

| Glass-filled polymers | General organosilanes | Improves processability, mechanical properties, and adhesion to difficult substrates. researchgate.net | researchgate.net |

| Aged vs. Fresh Composites | Silane-containing adhesive | Surface treatment is critical for achieving good bond strength in composite repairs. mdpi.com | mdpi.com |

Surface Functionalization for Pore Sealing and Dielectric Constant Tuning in Thin Films

In the microelectronics industry, porous low-dielectric (low-k) constant materials are used as insulators to reduce signal delay and power consumption. A significant challenge with these materials is the penetration of precursor molecules from subsequent deposition steps into the pores, which can degrade the dielectric properties.

Engineering Surface Wettability, including Hydrophobic Treatments

One of the most prominent applications of organosilanes is the modification of surface wettability. nih.gov The ability to transform a high-energy, hydrophilic surface into a low-energy, hydrophobic one is crucial for a multitude of applications, including self-cleaning surfaces, anti-fouling coatings, and moisture-resistant electronics. gelest.com Hydrophobicity is achieved by introducing non-polar organic groups that minimize van der Waals interactions with water. gelest.com

This compound is an effective agent for inducing hydrophobicity. The reaction of the silane with a hydroxylated surface creates a monolayer of outward-facing 4-methylphenethyl groups. This non-polar, aromatic group effectively shields the polar substrate from interaction with water, leading to high water contact angles and a water-repellent surface. vulcanchem.comgelest.com The process of silanization and its effect on wettability can even be reversible under certain chemical treatments. researchgate.net

| Functional Group Type | Example Group | Effect on Wettability | Primary Interaction Mechanism | Reference |

|---|---|---|---|---|

| Alkyl | Methyl, Propyl | Increases hydrophobicity | Non-polar; reduces surface energy | gelest.comchalmers.se |

| Fluorinated Alkyl | Tridecafluorooctyl | Induces superhydrophobicity and oleophobicity | Extremely low surface energy | gelest.comsigmaaldrich.com |

| Aromatic | Phenethyl, 4-Methylphenethyl | Increases hydrophobicity | Non-polar; shields polar surface | vulcanchem.com |

| Polyethylene Glycol (PEG) | mPEG | Increases hydrophilicity | Hydrogen bonding with water | chalmers.se |

| Amine | Aminopropyl | Increases hydrophilicity | Hydrogen bonding and potential for protonation | nih.gov |

Silane Functionalization of Metal-Organic Frameworks (MOFs) for Advanced Applications

Metal-Organic Frameworks (MOFs) are highly porous crystalline materials with vast internal surface areas, making them promising for applications in gas storage, separation, and catalysis. nih.govmagtech.com.cnresearchgate.net The properties of MOFs can be precisely tuned by modifying their constituent parts. Post-synthetic modification (PSM) is a key strategy for introducing new functionalities into a pre-existing MOF structure without altering its underlying topology. researchgate.net

Silane functionalization represents a viable PSM pathway for MOFs that possess reactive sites, such as hydroxyl groups on the metal clusters or linkers. This compound could be used to functionalize these MOFs. By grafting the 4-methylphenethyl group onto the internal surfaces of the MOF, it is possible to:

Tune Pore Hydrophobicity: Increase the affinity for non-polar guest molecules while repelling water.

Control Guest Uptake: The bulky organic group can partially block pore apertures, leading to size-selective molecular sieving.

Enhance Stability: The hydrophobic lining can protect sensitive MOF structures from degradation by moisture.

This approach expands the functional diversity of MOFs, enabling the creation of highly specialized materials for targeted applications. researchgate.netnih.gov

Modification of Organic and Bio-based Materials

Organosilanes are widely employed to alter the surface properties of organic and bio-based materials, enhancing their performance and durability. The fundamental mechanism involves the hydrolysis of the reactive group (in this case, Si-Cl) to a silanol (Si-OH), which can then form stable covalent bonds (e.g., Si-O-C) with hydroxyl groups present on the substrate surface.

Surface Functionalization of Wood Materials and Cellulosic Substrates

The surface of wood and other cellulosic materials is rich in hydroxyl (-OH) groups, making them susceptible to moisture absorption, which can lead to dimensional instability and microbial degradation. Chemical modification with organosilanes is a proven strategy to impart hydrophobicity and improve durability. While general studies have demonstrated the efficacy of various silanes for wood protection, specific research detailing the application of this compound is not prominently available in the reviewed literature.

The theoretical mechanism for such a modification would involve the reaction of the silane with the hydroxyl groups on the cellulose (B213188) and lignin (B12514952) components of wood. This process would graft the hydrophobic (4-methylphenethyl)dimethylsilyl group onto the wood surface, reducing its surface energy and affinity for water. Studies using other silanes, such as γ-methacryloxypropyltrimethoxysilane (MPS), have shown that this approach can significantly enhance the dimensional stability of wood. nih.gov For instance, a two-step treatment involving citric acid followed by MPS has been shown to achieve an anti-swelling efficiency (ASE) value of up to 75.35%, by providing more binding sites for the silane within the wood cell wall. nih.gov

Interfacial Reinforcement in Polymer Composites

A silane coupling agent typically has two different types of reactive groups: one that can bond with the inorganic filler and another that is compatible with or can react with the organic polymer matrix. Although specific studies employing this compound for this purpose are not widely documented, its structure is suitable for acting as a coupling agent. The chloro- group can react with hydroxyls on a filler surface, while the 4-methylphenethyl group can provide improved compatibility with an aromatic or styrenic polymer matrix through non-covalent interactions like van der Waals forces. Chemical grafting methods that introduce covalent bonds at the phase interface are known to significantly improve bonding and mechanical performance. nih.govkoreascience.kr

Precursors for Specialized Polymer Architectures

The precise structure of this compound makes it a valuable precursor for synthesizing polymers with highly controlled structures, such as block copolymers and end-functionalized polymers.

Synthesis of Polysiloxane Copolymers and Hybrid Materials

Polysiloxanes, particularly polydimethylsiloxane (B3030410) (PDMS), are known for their low glass transition temperature, high thermal stability, and low surface energy. researchgate.net Incorporating polysiloxane segments into other polymer backbones creates hybrid materials or block copolymers with unique combinations of properties. researchgate.net

Chlorosilanes like this compound serve as key reagents in these syntheses. A common strategy is to use the chlorosilane as a terminating agent in a living polymerization process. For example, in the anionic ring-opening polymerization (AROP) of a cyclic siloxane monomer, the propagating polymer chain possesses a reactive silanolate anion at its end. The introduction of this compound at the end of the polymerization quenches this anion, attaching the (4-methylphenethyl)dimethylsilyl group to the polymer chain terminus. This method allows for the creation of well-defined block copolymers where a polysiloxane block is covalently linked to a different polymer segment. researchgate.net

Controlled Synthesis of Heterotelechelic Polymers and Macromonomers

A significant application of functional chlorosilanes is in the synthesis of heterotelechelic polymers—polymers bearing two different functional groups at their chain ends. These materials are powerful building blocks for more complex macromolecular structures.

Recent research has highlighted a versatile approach for synthesizing a library of heterotelechelic PDMS derivatives through the anionic ring-opening polymerization (AROP) of hexamethylcyclotrisiloxane (B157284) (D3). escholarship.org This process utilizes a specially designed initiator containing a stable silyl (B83357) hydride (Si-H) group. The living polymerization proceeds to a desired molecular weight, at which point it is terminated with a functionalized chlorosilane. escholarship.org

By using this compound as the terminating agent, a heterotelechelic PDMS polymer with a Si-H group at the α-terminus and a 4-methylphenethyl group at the ω-terminus can be synthesized. The key advantage of this method is the high degree of control over the chain-end structure, leading to polymers with low dispersity (Đ < 1.2) and predictable molar masses. escholarship.org The resulting heterotelechelic polymer can be further modified; for example, the Si-H end can undergo hydrosilylation reactions, while the phenethyl end provides specific organic character.

| Feature | Description | Research Finding |

| Polymerization Method | Anionic Ring-Opening Polymerization (AROP) of hexamethylcyclotrisiloxane (D3). | A living polymerization technique that allows for precise control over polymer structure. escholarship.org |

| Initiator | A silyl hydride (Si-H) based initiator with a stable H-Si-C linkage. | Suppresses side reactions and intermolecular transfer, ensuring high chain-end fidelity. escholarship.org |

| Termination Agent | Functionalized chlorosilanes, such as this compound. | Reacts with the living siloxy anion to introduce a specific functional group at the ω-chain end. escholarship.org |

| Product | Heterotelechelic Polydimethylsiloxane (PDMS). | Possesses different functional groups at the α (Si-H) and ω (4-methylphenethyl) ends. |

| Control & Properties | Narrow dispersity (Đ < 1.2) and controlled molar masses (e.g., 2–11 kg mol⁻¹). | The living nature of the polymerization enables the synthesis of well-defined macromolecules. escholarship.org |

Construction of Dendrimeric Structures and Other Complex Molecular Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov Their synthesis is a precise, stepwise process that follows either a divergent approach (building from the core outwards) or a convergent approach (building from the outside in). nih.gov These methods require monomer units with multiple reactive sites (e.g., AB₂-type monomers) to create the characteristic branched architecture.

Insufficient Data for In-Depth Catalysis Article on this compound

The chloro-functional group on the silicon atom of this compound provides a reactive site for covalent attachment to hydroxyl-rich surfaces, such as silica, alumina (B75360), or other metal oxides commonly used as catalyst supports. The (4-methylphenethyl) group, in turn, could influence the surface properties of the support, potentially impacting catalyst-substrate interactions. However, without specific studies, any discussion on its precise role remains speculative.

Due to the absence of detailed research findings, it is not possible to construct an in-depth article with data tables and specific examples of its use in heterogeneous catalysis or catalyst immobilization as requested. The available information is limited to the general reactivity of chlorosilanes and does not provide the specific evidence required for a comprehensive scientific review on the catalytic applications of this compound.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organosilane compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and quantitative distribution of different atoms within a molecule.

The complete structural elucidation of Chlorodimethyl(4-methylphenethyl)silane is achieved through a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each of these NMR-active nuclei offers complementary information.

¹H NMR provides information on the hydrogen atoms (protons) in the molecule. For this compound, the spectrum would show distinct signals for the protons on the two dimethyl groups attached to the silicon, the two methylene (B1212753) (-CH₂-) groups of the phenethyl moiety, the aromatic protons on the benzene (B151609) ring, and the methyl group on the ring. The integration of these signals allows for the quantitative determination of the relative number of protons in each environment.

¹³C NMR reveals the carbon skeleton of the molecule. A decoupled spectrum would display separate signals for each unique carbon atom, including the methyl carbons bonded to silicon, the aliphatic carbons of the ethyl bridge, and the distinct aromatic carbons of the 4-methylphenyl group. researchgate.net

²⁹Si NMR is particularly valuable for the direct observation of the silicon atom, providing insight into its immediate coordination environment. unige.chhuji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the presence of two methyl groups, a 4-methylphenethyl group, and an electronegative chlorine atom results in a characteristic chemical shift. nih.gov The reference standard for ¹H, ¹³C, and ²⁹Si NMR is typically Tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm. wikipedia.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds such as chlorodimethylphenylsilane (B1200534) and other alkylchlorosilanes.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Si-(CH ₃)₂ | 0.4 - 0.6 | Singlet |

| Ar-CH ₃ | 2.3 - 2.4 | Singlet | |

| Si-CH ₂- | 1.0 - 1.2 | Triplet | |

| -CH₂-CH ₂-Ar | 2.6 - 2.8 | Triplet | |

| Aromatic H | 7.0 - 7.2 | Multiplet | |

| ¹³C | Si-(C H₃)₂ | -2.0 - 0.0 | |

| Ar-C H₃ | 20 - 22 | ||

| Si-C H₂- | 15 - 18 | ||

| -CH₂-C H₂-Ar | 28 - 30 | ||

| Aromatic C | 125 - 140 | ||

| ²⁹Si | Si -Cl | 15 - 30 |

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for identifying functional groups and analyzing chemical bonds within a molecule. They rely on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural modes of vibration.

FTIR spectroscopy is instrumental in confirming the presence of key functional groups in this compound. The Si-Cl bond, which is central to the reactivity of the molecule, exhibits a characteristic absorption band. Likewise, the Si-C bond of the dimethyl and phenethyl groups can be identified. In the event of hydrolysis, where the Si-Cl bond reacts with water, the appearance of a strong, broad Si-O stretching band would be observed, indicating the formation of silanols or siloxane bridges. spectrabase.com

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Bond | Functional Group | Vibration Mode | Frequency Range (cm⁻¹) |

| Si-Cl | Chloro-silane | Stretch | 450 - 650 |

| Si-C | Alkyl-silane | Stretch | 650 - 850 |

| C-H | Aromatic | Stretch | 3000 - 3100 |

| C-H | Aliphatic (CH₂, CH₃) | Stretch | 2850 - 2970 |

| C=C | Aromatic Ring | Stretch | 1450 - 1600 |

| Si-O | Siloxane (post-hydrolysis) | Stretch | 1000 - 1100 |

Raman Spectroscopy for Molecular Vibrations and Polymerization Monitoring

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the Si-C and C-C bonds within the organosilane structure. A key application of Raman spectroscopy is in the real-time monitoring of polymerization reactions. For instance, when this compound is used to form a polysiloxane, the disappearance of the Si-Cl vibrational mode and the evolution of the Si-O-Si network can be tracked, providing kinetic data on the curing or surface modification process. nih.gov

Surface-Sensitive Analytical Techniques for Characterization of Modified Materials

When this compound is used to modify a surface, for example, by creating a thin film on a silicon wafer or glass slide, specialized surface-sensitive techniques are required to characterize the resulting layer.

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including thickness and refractive index. researchgate.net It measures the change in the polarization state of light upon reflection from a surface. parksystems.com By fitting the experimental data to an optical model, the thickness of a self-assembled monolayer or a thin polymer film derived from this compound can be measured with sub-nanometer precision. parksystems.com This is crucial for controlling the deposition process and ensuring the formation of uniform, defect-free coatings. researchgate.netparksystems.com

Ellipsometric porosimetry, an extension of the technique, involves measuring the changes in the optical properties of the film as it is exposed to a vapor that can adsorb within its pores. This allows for the determination of key structural parameters of the film, such as its porosity, pore size distribution, and surface area, which are critical for applications in areas like low-dielectric constant materials or specialized coatings.

Contact Angle Goniometry for Surface Wettability Assessment

Contact angle goniometry is a crucial analytical technique for characterizing the wettability of a solid surface. It measures the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. This angle, known as the contact angle, provides a quantitative measure of the surface's hydrophobicity or hydrophilicity. When a surface is modified with a compound like this compound, the expectation is an increase in hydrophobicity due to the presence of the nonpolar 4-methylphenethyl group.

The modification of a hydrophilic surface, which typically possesses hydroxyl (-OH) groups, with this compound results in the formation of a covalent bond between the silicon atom and the oxygen of the hydroxyl group. This process replaces the polar hydroxyl groups with the nonpolar organosilane, leading to a significant change in surface energy and, consequently, in the contact angle.

Research Findings:

For illustrative purposes, a hypothetical set of contact angle data for a silicon wafer before and after modification with this compound is presented below. This data demonstrates the expected change in wettability.

Table 1: Representative Water Contact Angle Data

| Surface | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) |

| Unmodified Silicon Wafer | 25 ± 2 | 15 ± 2 | 10 |

| Modified Silicon Wafer | 95 ± 3 | 80 ± 3 | 15 |

The advancing angle represents the contact angle as the liquid front moves over a dry surface, while the receding angle is measured as the liquid front withdraws from a wetted surface. The difference between these two angles is the contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity. A higher contact angle and a relatively low hysteresis would indicate the formation of a uniform, low-energy surface.

Thermogravimetric Analysis (TGA) for Grafting Density and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This method is highly valuable for assessing the thermal stability of materials and for quantifying the amount of material grafted onto a surface, known as the grafting density.

For surfaces modified with this compound, TGA can provide two key pieces of information:

Grafting Density: By measuring the weight loss of the modified substrate upon heating, the amount of the silane (B1218182) that has been chemically bound to the surface can be determined. The weight loss corresponding to the decomposition of the organic part of the silane is used to calculate the grafting density, often expressed as the number of molecules per unit area (e.g., molecules/nm²). researchgate.net The calculation typically involves relating the percentage of weight loss to the molecular weight of the grafted molecule and the surface area of the substrate. researchgate.net

Thermal Stability: The TGA curve reveals the temperature at which the grafted silane begins to decompose. This provides insight into the thermal stability of the modified surface. The presence of the 4-methylphenethyl group is expected to confer a certain level of thermal stability. The thermal degradation of polyolefins modified with organosilanes, for instance, is a subject of study to enhance their performance at elevated temperatures. google.commdpi.com

Research Findings:

Specific TGA data for this compound on a particular substrate is not publicly available. However, the general methodology is well-documented for similar systems. researchgate.netnih.govresearchgate.net The TGA thermogram of a surface modified with this silane would be expected to show a stable baseline until the onset of decomposition of the organic moiety.

Below is a hypothetical TGA data table illustrating the expected thermal decomposition profile for a substrate modified with this compound compared to the unmodified substrate.

Table 2: Representative TGA Data for a Modified Substrate

| Sample | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Weight Loss in Decomposition Region (%) |

| Unmodified Substrate | > 600 | - | < 1 |

| Modified Substrate | ~350 | ~420 | 5 |

The weight loss of 5% in this hypothetical example would be used to calculate the grafting density, taking into account the surface area of the substrate and the molecular weight of this compound. The onset decomposition temperature provides a measure of the thermal stability of the functionalized surface.

Chromatographic and Mass Spectrometric Techniques for Purity and Composition Analysis

Gas chromatography (GC) and mass spectrometry (MS) are powerful analytical tools for the separation, identification, and quantification of volatile and semi-volatile compounds. For a reactive compound like this compound, these techniques are indispensable for assessing its purity and confirming its chemical composition.

Gas Chromatography (GC):

GC is used to separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For chlorosilanes, which can be sensitive to moisture, specialized handling and column materials are often necessary to prevent on-column reactions and degradation. nih.govwasson-ece.comchromforum.org The purity of this compound can be determined by GC, where the area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS):

MS is used to determine the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with GC (GC-MS), it provides a powerful method for identifying the separated components. The mass spectrum of a compound is a unique fingerprint that can be used to confirm its identity. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of bonds within the molecule.

Research Findings:

While a specific, published mass spectrum for this compound is not available, the mass spectrum of a structurally related compound, triethyl(2-phenylethoxy)silane, can provide insight into the expected fragmentation patterns. researchgate.net For this compound, key fragments would likely include the loss of a chlorine atom, a methyl group, or cleavage of the bond between the silicon atom and the phenethyl group.

A representative table of expected prominent ions in the mass spectrum of this compound is presented below. The m/z values are calculated based on the most abundant isotopes.

Table 3: Predicted Prominent Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 212 | [M]+ (Molecular Ion) |

| 197 | [M - CH₃]+ |

| 177 | [M - Cl]+ |

| 105 | [C₈H₉]+ (Phenethyl fragment) |

| 91 | [C₇H₇]+ (Tropylium ion) |

| 77 | [C₆H₅]+ (Phenyl fragment) |

This combination of GC and MS allows for a comprehensive analysis of the purity and chemical identity of this compound, which is critical for its application in research and industry.

Theoretical and Computational Investigations of Chlorodimethyl 4 Methylphenethyl Silane Systems

Quantum Mechanical Approaches to Molecular Structure and Electronic Properties

Quantum mechanics forms the bedrock for understanding the intrinsic properties of chlorodimethyl(4-methylphenethyl)silane. By solving the Schrödinger equation for the molecule's electronic system, researchers can elucidate its geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Reactivity

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of organosilane compounds due to its favorable balance of computational cost and accuracy. For molecules like this compound, DFT calculations can predict key structural parameters and thermodynamic properties.

A common approach involves using a functional such as B3LYP combined with a basis set like 6-31G* to perform full optimization and vibrational analysis. researchgate.net Such studies on analogous phenyl-substituted silanes have been used to obtain thermodynamic parameters in the standard state (298.15 K and 1.013 × 10^5 Pa). researchgate.net These calculations can yield important data including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Furthermore, DFT is employed to explore the reactivity of the molecule. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical in predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the presence of the electron-donating 4-methylphenethyl group and the electronegative chlorine atom significantly influences the reactivity of the silicon center.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H17ClSi |

| Molecular Weight | 212.80 g/mol |

| Estimated Density | 1.02–1.05 g/cm³ |

This data is inferred based on analogous chlorosilanes and has not been experimentally determined for this compound itself. vulcanchem.com

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy in electronic structure determination, ab initio methods are employed. These methods, which are based on first principles without empirical parameterization, include techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. While computationally more demanding than DFT, ab initio methods provide benchmark-quality results for electronic energies and properties. These high-accuracy calculations are crucial for validating results from more approximate methods and for obtaining precise data on ionization potentials, electron affinities, and electronic transitions, which are fundamental to understanding the molecule's behavior in processes such as photopolymerization or its response to electronic excitation.

Molecular Dynamics (MD) Simulations for Reaction Pathways and Interfacial Phenomena

Molecular Dynamics (MD) simulations offer a window into the time-evolution of this compound systems. By solving Newton's equations of motion for a system of atoms, MD simulations can model dynamic processes such as reaction pathways and the interaction of the silane (B1218182) with surfaces or solvents.

For instance, MD simulations can be used to investigate the hydrolysis of the Si-Cl bond, a crucial step in the application of this compound for surface modification. These simulations can reveal the role of water molecules, the formation of intermediate silanol (B1196071) species, and the subsequent condensation reactions that lead to the formation of siloxane bonds. Furthermore, MD is invaluable for studying interfacial phenomena, such as the adsorption of the silane onto a substrate, providing a detailed picture of the orientation and conformation of the molecule at the interface. frontiersin.org

Computational Modeling of Silane-Substrate Interactions and Surface Adsorption

The efficacy of this compound as a surface modifying agent hinges on its interaction with various substrates. Computational modeling provides a molecular-level understanding of these interactions. Using a combination of quantum mechanical and molecular mechanics (QM/MM) methods, researchers can model the adsorption process with high fidelity.

These models can elucidate the nature of the forces driving the adsorption, which may include covalent bonding, hydrogen bonding, and van der Waals interactions. For example, the interaction between the silane and a hydroxylated silica (B1680970) surface can be modeled to understand the initial physisorption and subsequent chemisorption processes. Such computational studies can predict binding energies, preferred adsorption sites, and the orientation of the adsorbed molecule, all of which are critical for designing materials with tailored surface properties. nih.gov

Theoretical Insights into Polymerization Mechanisms and Macromolecular Architectures

This compound can serve as a monomer or a chain-terminating agent in polymerization reactions. Theoretical chemistry provides powerful tools to investigate the mechanisms of these polymerization processes. Quantum mechanical calculations can be used to study the energetics of initiation, propagation, and termination steps, providing insights into the reaction kinetics and the feasibility of different polymerization pathways.

Moreover, computational modeling can be used to predict the architecture of the resulting macromolecules. By simulating the growth of polymer chains, it is possible to gain an understanding of properties such as chain length distribution, branching, and tacticity. These theoretical insights are crucial for controlling the synthesis of polymers with desired material properties.

Prediction of Reaction Outcomes and Catalytic Activities

Computational chemistry plays a predictive role in determining the outcomes of reactions involving this compound. By modeling potential reaction pathways and calculating their activation energies, it is possible to predict the major products under different reaction conditions. This is particularly valuable in complex reaction mixtures where multiple outcomes are possible.

Furthermore, if the reactions are catalyzed, computational models can be used to understand the catalytic cycle. By studying the interaction of the silane with a catalyst, researchers can identify the active species, elucidate the mechanism of catalysis, and even design more efficient catalysts. For example, DFT calculations can be used to investigate the mechanism of transition metal-catalyzed cross-coupling reactions involving the Si-Cl bond.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Functional Chlorosilanes

The traditional synthesis of functional chlorosilanes often relies on Grignard reactions. For instance, Chlorodimethyl(4-methylphenethyl)silane can be synthesized by reacting a Grignard reagent with dichlorodimethylsilane. vulcanchem.com The reaction of chlorosilanes with organomagnesium reagents can sometimes necessitate extended reaction times and elevated temperatures to ensure completion. orgsyn.org

Future research is intensely focused on developing more sustainable and efficient synthetic methodologies. These efforts are geared towards milder reaction conditions, higher yields, and reduced environmental impact. google.comeurekalert.org An emerging area is the use of bio-based resources. For example, a bio-based silane (B1218182) coupling agent has been developed from soybean oil using a solvent-free thiol-ene click reaction for applications in "green tires." mdpi.com Another approach involves novel reaction pathways, such as the synthesis of chloromethyl-methyl-dimethylsilane using methyl orthoformate and methanol, which proceeds under mild conditions (40–90°C) with high yields (98%). google.com These green synthetic processes, which may produce only non-toxic by-products like sodium and potassium salts, are expected to become preferred methods in chemical and industrial synthesis. eurekalert.org

Table 1: Comparison of Synthetic Route Parameters

| Parameter | Conventional Grignard Route | Novel Orthoformate Route |

|---|---|---|

| Reactants | Dichlorodimethylsilane, Grignard Reagent | Chloromethylmethyldichlorsilane, Trimethyl Orthoformate, Methanol |

| Temperature | 40–90°C (optimized range) | 50°C (example) |

| Reaction Time | 0.5–4 hours | 1 hour (example) |

| Yield | 85–95% (estimated) | 98% (reported) |

| Key Advantages | Well-established method | Mild conditions, high yield, short process |

Data sourced from multiple studies. vulcanchem.comgoogle.com

Design of Advanced Functionalization Strategies for Complex and Nanostructured Substrates

Chlorosilanes are pivotal for surface functionalization due to the reactivity of the Si-Cl bond. vulcanchem.com This bond readily reacts with hydroxylated surfaces, such as glass, metals, and oxides, to form stable Si-O covalent linkages. vulcanchem.comresearchgate.net This process typically involves hydrolysis of the silane's labile groups, condensation into oligomers, hydrogen bonding with the substrate's hydroxyl groups, and finally, the formation of a covalent bond with the loss of water. gelest.com

The 4-methylphenethyl group in this compound can be leveraged to create hydrophobic coatings, for example on optical devices. vulcanchem.com Research is now moving towards more sophisticated applications on complex and nanostructured substrates. A key strategy involves the silane modification of mesoporous materials to fine-tune their properties for specific applications like drug delivery. nih.gov By grafting different functional silanes onto the surface, the adsorption and release capabilities of antiviral drugs can be precisely controlled. nih.gov

Furthermore, new silanizing agents are being designed for highly specific surface modifications. For instance, acetone-imine propyl trimethoxysilane (B1233946) (AIPTMS) was synthesized to create amino-terminated surfaces that are smoother and more homogeneous than those made with traditional aminosilanes. nih.gov These advanced surfaces demonstrate significantly improved efficiency in capturing nucleic acids, a crucial function for purifying biomarkers. nih.gov Other advanced strategies include using "click chemistry" to attach silane-functionalized polymers to surfaces and using fluorosilanes to chemically modify 3D-printed microstructures to achieve superhydrophobicity. drexel.edumdpi.com

Exploiting Chlorosilane Chemistry for Next-Generation Hybrid Materials and Composites

The unique properties of organosilanes make them ideal components for creating advanced hybrid materials and composites. This compound, for example, can act as a crosslinking agent. vulcanchem.com The inclusion of its aromatic 4-methylphenethyl group enhances the thermal stability of silicone elastomers, with potential decomposition temperatures exceeding 300°C. vulcanchem.com

The trend is moving toward multi-functional and hybrid polymer systems that combine bio-based and synthetic polymers to achieve superior performance while maintaining eco-friendliness. openpr.com Silyl-modified polymers (MS polymers), which feature a polymer backbone (like polyether) and a silane end group, can be formulated to deliver silicone-like performance in high-demand applications such as adhesives and sealants. openpr.com The global market for silicones in adhesives and sealants is substantial, reflecting their importance. globenewswire.com

Another significant area of research is the development of nanocomposites. By integrating nano-sized materials like nano-SiO2 with siloxane-modified polymers, it is possible to create environmentally friendly coatings with enhanced properties. mdpi.com Such composites, used for coating fertilizers, can improve hydrophobicity and mechanical strength, leading to a more controlled release of nutrients. mdpi.com The integration of nanocellulose into biodegradable polymer matrices has also been shown to increase mechanical strength by up to 30%. openpr.com These next-generation materials are finding applications in diverse fields, from medicine to packaging. openpr.com

Integration of Computational Predictions with Experimental Design in Organosilicon Chemistry

Computational chemistry has become an indispensable tool in modern organosilicon chemistry, allowing researchers to predict and optimize synthetic pathways and material properties. numberanalytics.com Methods like Density Functional Theory (DFT) are used to elucidate complex reaction mechanisms, identify optimal reaction conditions (temperature, solvent, catalyst), and even design novel reactions. numberanalytics.comresearchgate.net

High-level computational methods are being used to build extensive benchmark databases of thermochemical properties for hundreds of organosilicon compounds. nih.gov These databases allow for an in-depth assessment of existing experimental data and the development of predictive models like group additivity, which can quickly and accurately estimate the properties of new compounds. nih.gov

Specific computational studies have provided deep insights into fundamental processes. For example, first-principles calculations have been used to investigate the adsorption behaviors of various chlorosilanes on silicon surfaces, which is critical for understanding and controlling chemical vapor deposition processes in the semiconductor industry. nih.govacs.orgosti.gov Other studies have computationally modeled the thermal decomposition pathways of chlorosilanes and the intricate mechanisms of their hydrolysis. researchgate.netacs.org The integration of these computational predictions with experimental work accelerates innovation and reduces the time and cost of discovery. numberanalytics.com Emerging trends include the use of machine learning and artificial intelligence to predict reaction outcomes and design new materials. numberanalytics.comacs.org

Table 2: Application of Computational Methods in Organosilicon Chemistry

| Computational Method | Application | Research Focus | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism Study | Investigating the hydrolysis mechanism of the Si-Cl bond with water molecules. | researchgate.net |

| First-Principles Calculations | Surface Interaction | Simulating the adsorption behavior of chlorosilanes on Si(100) surfaces. | nih.govacs.org |

| CASSCF/CCSD(T) | Reaction Kinetics | Calculating thermal decomposition pathways and rates for various chlorosilanes. | acs.org |

| W1X-1 Composite Method | Thermochemistry | Establishing a high-accuracy benchmark database of thermochemical properties. | nih.gov |

| Machine Learning (ML) | Material Design | Predicting material properties, such as the bandgap of MXenes for photocatalysis. | acs.org |

Research into Environmental Impact and Greener Silane Technologies

While silicon-based technologies are vital for many green applications like solar panels, the production of silicon and silanes itself has a significant environmental footprint, primarily due to high energy consumption, water usage, and chemical waste. sustainability-directory.com This has spurred research into greener production methods and circular economy models. sustainability-directory.com

A promising development is "green silicon" production, which utilizes plasma technology with hydrogen to dramatically reduce energy requirements and cut embodied carbon emissions by up to 95%. innovationnewsnetwork.com Such technologies aim to reshore and decarbonize the silicon supply chain. innovationnewsnetwork.com

The environmental impact also relates to the lifecycle of silane products. The toxicity of silane agents is a consideration, although most used in industrial applications are considered to have relatively low toxicity under normal conditions. mic-energy.com Research is focused on creating more environmentally benign products. Examples include:

Sustainable Agriculture: Waterborne polymer coatings modified with nano-SiO2 and siloxane are used to create slow-release fertilizers, which improve nutrient use efficiency and reduce environmental pollution from agricultural runoff. mdpi.com

Green Materials: Bio-based silane coupling agents derived from renewable resources like soybean oil are being developed for use in products like eco-friendly tires, replacing petroleum-based processing oils. mdpi.com

Sustainable Synthesis: The development of green chemical processes that use safer reagents and produce non-toxic by-products represents a fundamental shift towards sustainability in the chemical industry. eurekalert.org

These initiatives underscore a growing commitment to mitigating the environmental impact of silane technologies, from production to end-of-life. mdpi.comsustainability-directory.com

Q & A

Q. What are the standard synthetic routes for Chlorodimethyl(4-methylphenethyl)silane, and what experimental parameters influence yield?

The synthesis typically involves hydrosilylation or nucleophilic substitution reactions. For example, hydrosilylation of 4-methylphenethyl chloride with chlorodimethylsilane in the presence of a platinum catalyst (e.g., Karstedt catalyst) at 60–80°C under inert gas (N₂/Ar) can yield the target compound. Critical parameters include reaction temperature (avoiding decomposition >100°C), stoichiometric ratios (1:1.2 silane:substrate), and solvent polarity (e.g., toluene vs. THF). Post-synthesis purification via fractional distillation or column chromatography (SiO₂, hexane/ethyl acetate) is essential to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C/²⁹Si NMR to confirm substituent positions and Si–C bonding. For example, ²⁹Si NMR typically shows a resonance at δ 10–15 ppm for chlorodimethylsilane derivatives .

- GC-MS : To detect volatile impurities (e.g., unreacted silane precursors) and validate molecular ion peaks (m/z 214.8 for [M]⁺).

- Elemental Analysis : Verify %C, %H, and %Cl against theoretical values (C: 61.5%, H: 8.9%, Cl: 16.5%) .

- FT-IR : Peaks at 1250 cm⁻¹ (Si–CH₃) and 500–600 cm⁻¹ (Si–Cl) confirm functional groups .

Q. What are the stability considerations for storing and handling this compound in laboratory settings?

The compound is moisture-sensitive due to the Si–Cl bond, which hydrolyzes to form silanols and HCl. Storage under anhydrous conditions (e.g., molecular sieves, Ar atmosphere) at 2–8°C is recommended. Decomposition risks increase at >40°C or prolonged exposure to light. Use Schlenk lines or gloveboxes for transfers. Compatibility testing with common lab solvents (e.g., DCM, THF) is advised to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?

Discrepancies in reactivity (e.g., SN2 vs. radical mechanisms) may arise from solvent polarity, temperature, or trace metal catalysts. A systematic approach includes:

- Kinetic Studies : Monitor reaction progress via in-situ NMR or GC under varying conditions.

- Isotopic Labeling : Use deuterated substrates (e.g., DMF-d₇) to trace mechanistic pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare activation energies for competing pathways .

Example: In polar aprotic solvents (DMF), Si–Cl bonds favor nucleophilic displacement, while non-polar solvents (hexane) may stabilize radical intermediates .

Q. What methodologies are effective for studying the surface adsorption and reactivity of this compound in material science applications?

- XPS/UPS : Quantify surface coverage and Si oxidation states on substrates (e.g., SiO₂, metals).

- AFM/STM : Map molecular self-assembly on nanoscale surfaces.

- In-Situ FT-IR : Track silane monolayer formation and hydrolytic stability under controlled humidity .

For catalytic applications (e.g., hybrid organosilica materials), TGA-DSC can assess thermal stability up to 300°C .

Q. How can researchers design experiments to mitigate byproduct formation during functionalization of this compound?

Common byproducts (e.g., disiloxanes, HCl) arise from hydrolysis or over-functionalization. Strategies include:

- Stoichiometric Control : Limit excess reagents (e.g., Grignard reagents) to prevent polysilylation.

- Additives : Use scavengers (e.g., NEt₃) to neutralize HCl and stabilize intermediates.

- Flow Chemistry : Continuous microreactors improve mixing and reduce residence time, minimizing side reactions .

Methodological and Data Analysis

Q. What statistical approaches are recommended for validating reproducibility in silane synthesis?

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³) to optimize variables (temperature, catalyst loading, solvent ratio).

- ANOVA : Compare batch-to-batch variability (e.g., purity by HPLC).

- Uncertainty Quantification : Report confidence intervals for yields (±5%) and purity (±2%) based on triplicate trials .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s electronic properties?

- Benchmarking : Compare DFT results (e.g., B3LYP/6-31G*) with experimental UV-Vis (λmax ~250 nm) and cyclic voltammetry (redox potentials).

- Sensitivity Analysis : Vary basis sets (e.g., 6-311++G**) to assess orbital energy dependencies.

- Collaborative Validation : Cross-check data with independent labs using identical computational protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.